1-ethyl-1H-indole-6-carbaldehyde 1-ethyl-1H-indole-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 854778-47-5
VCID: VC2378609
InChI: InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3
SMILES: CCN1C=CC2=C1C=C(C=C2)C=O
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

1-ethyl-1H-indole-6-carbaldehyde

CAS No.: 854778-47-5

Cat. No.: VC2378609

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H-indole-6-carbaldehyde - 854778-47-5

Specification

CAS No. 854778-47-5
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1-ethylindole-6-carbaldehyde
Standard InChI InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3
Standard InChI Key QHIHTPLDGRVFKT-UHFFFAOYSA-N
SMILES CCN1C=CC2=C1C=C(C=C2)C=O
Canonical SMILES CCN1C=CC2=C1C=C(C=C2)C=O

Introduction

Applications in Research and Industry

Pharmaceutical Development

1-Ethyl-1H-indole-6-carbaldehyde serves as a valuable intermediate in pharmaceutical synthesis, particularly in developing compounds targeting neurological disorders. The indole scaffold is present in numerous pharmaceutically active compounds, including serotonin receptor modulators, anti-inflammatory agents, and antimicrobial compounds .

The strategic positioning of the aldehyde group at position 6 provides a convenient handle for further functionalization, allowing medicinal chemists to build complex molecular architectures with specific pharmacological properties. Through various transformations such as reductive amination, Wittig reactions, or aldol condensations, this compound can be converted into derivatives with enhanced drug-like properties or targeted biological activities.

Derivatives of indole-containing compounds have shown promising results in treating conditions ranging from depression and anxiety to pain management and neurodegenerative diseases. The versatility of 1-ethyl-1H-indole-6-carbaldehyde as a building block contributes to its importance in pharmaceutical research and development pipelines.

Fluorescent Probes and Biological Imaging

One of the notable applications of 1-ethyl-1H-indole-6-carbaldehyde is in the development of fluorescent probes for biological imaging. The compound's structure allows for modifications that can enhance fluorescent properties, making derivatives useful for visualizing cellular processes in real-time .

Fluorescent probes derived from this compound can be designed to target specific cellular components or biological processes. The aldehyde group provides a convenient point for attaching targeting moieties or fluorophores, while the indole core contributes to the optical properties of the resulting probes.

These probes enable researchers to monitor dynamic cellular events, track protein localization, or detect specific analytes in biological samples. The development of such tools contributes significantly to advances in cell biology, neuroscience, and biomedical research by providing non-invasive methods to observe biological processes with high spatial and temporal resolution.

Organic Electronics

The exploration of 1-ethyl-1H-indole-6-carbaldehyde in the field of organic electronics represents another significant application area. The compound contributes to the development of organic semiconductors, which are crucial components in flexible electronics and display technologies .

Indole derivatives possess interesting electronic properties due to their extended π-electron systems. When incorporated into larger molecular structures, they can contribute to electron transport capabilities, light emission, or photovoltaic effects. The aldehyde group in 1-ethyl-1H-indole-6-carbaldehyde can be utilized to link the indole core to other functional moieties, creating materials with tailored electronic properties.

Such materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices. The ongoing research in this area aims to develop more efficient, stable, and sustainable electronic components for next-generation technologies.

Material Science Applications

In material science, 1-ethyl-1H-indole-6-carbaldehyde is utilized in formulating advanced materials with specific properties such as improved thermal stability and conductivity. These properties are essential for various industrial applications and contribute to the development of high-performance materials .

The compound can be incorporated into polymers or composite materials to modify their physical and chemical characteristics. Through appropriate chemical modifications, derivatives of 1-ethyl-1H-indole-6-carbaldehyde can impart properties such as heat resistance, electrical conductivity, or specific optical characteristics to the resulting materials.

These advanced materials find applications in diverse fields, including aerospace, automotive, electronics, and construction industries. The versatility of the compound as a building block for material development continues to drive research and innovation in this area.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of 1-ethyl-1H-indole-6-carbaldehyde, it is informative to compare it with structurally related compounds. Table 1 presents a comparative analysis of this compound with selected indole derivatives, highlighting key structural and functional differences.

Table 1: Comparative Analysis of 1-Ethyl-1H-indole-6-carbaldehyde and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNotable Applications
1-Ethyl-1H-indole-6-carbaldehydeC₁₁H₁₁NO173.21Ethyl at N1, aldehyde at C6Pharmaceutical synthesis, fluorescent probes, organic electronics
1-Ethyl-1H-indole-3-carbaldehydeC₁₁H₁₁NO173.21Ethyl at N1, aldehyde at C3Similar to 6-isomer but with different reactivity profile
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehydeC₁₁H₁₃NO175.23Partially saturated indole ring, ethyl at N1, aldehyde at C6Reduced aromaticity compared to fully unsaturated indoles
Indole-6-carbaldehydeC₉H₇NO145.16Unsubstituted N1, aldehyde at C6Simpler structure, different electronic properties
1H-Indole-3-carbaldehydeC₉H₇NO145.16Unsubstituted N1, aldehyde at C3Natural product found in some plants, different reactivity

This comparative analysis highlights the impact of structural variations on properties and applications. The position of the aldehyde group (3 vs. 6), the presence or absence of N-alkylation, and the saturation level of the indole ring all contribute to distinctive chemical behaviors and application profiles .

Current Research Trends

Current research involving 1-ethyl-1H-indole-6-carbaldehyde spans multiple disciplines, reflecting the compound's versatility and potential. Researchers are exploring novel synthetic methodologies to produce the compound more efficiently and sustainably, as well as investigating new applications in emerging fields.

In medicinal chemistry, there is growing interest in developing derivatives with enhanced pharmacological properties, particularly for targeting neurological disorders. Structure-activity relationship studies are being conducted to identify the optimal structural features for specific biological targets, potentially leading to new drug candidates.

The field of materials science continues to explore the incorporation of 1-ethyl-1H-indole-6-carbaldehyde derivatives into advanced materials. Recent research focuses on developing materials with improved performance characteristics for electronics, energy storage, and sensing applications. The unique electronic properties of indole derivatives make them valuable components in these advanced materials.

In the area of biological imaging, researchers are developing increasingly sophisticated fluorescent probes based on this compound. These probes are designed to provide greater specificity, sensitivity, and temporal resolution for visualizing biological processes at the cellular and subcellular levels.

The integration of computational methods with experimental approaches is also advancing the understanding of this compound's properties and potential applications. Molecular modeling and simulation techniques are being employed to predict the behavior of derivatives and guide the design of new functional materials.

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